Luteoside C
Description
Classification and Chemical Nature of Luteoside C
This compound is structurally classified as a phenylpropanoid glycoside. phcogrev.comekb.egjournalejmp.com This classification denotes a molecule composed of a phenylpropanoid core, which is a C6-C3 carbon skeleton, linked to one or more sugar units (glycosides). The chemical formula for this compound is C35H46O19, and it has a molecular weight of 770.7 g/mol . nih.gov The intricate structure of this compound involves a phenylethanoid backbone, specifically a 1-O-(3,4-dihydroxyphenyl)ethyl group, which is attached to a central glucose molecule. nih.govglycoscience.ru This glucose unit is further substituted with a rhamnose and an apiose sugar moiety, and acylated with a feruloyl group. nih.govglycoscience.ru The precise arrangement of these components, established through spectroscopic and chemical analyses, defines its unique chemical identity. phcogrev.comglycoscience.ru
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C35H46O19 | nih.gov |
| Molecular Weight | 770.7 g/mol | nih.gov |
| IUPAC Name | [(2R,3R,4S,5R,6R)-5-[(2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | nih.gov |
| LogP | -2.25 | genophore.com |
Overview of Phenylpropanoid Glycosides in Natural Product Chemistry
Phenylpropanoid glycosides (PPGs) are a widespread class of secondary metabolites found throughout the plant kingdom. nih.govresearchgate.netresearchgate.net These compounds are particularly abundant in families such as Scrophulariaceae, Oleaceae, Plantaginaceae, and Lamiaceae. scispace.com PPGs are water-soluble molecules and can be isolated from various plant parts, including roots, leaves, and stems. scispace.com
Structurally, PPGs are characterized by a hydroxyphenylethyl or hydroxyphenylpropyl aglycone linked to a sugar, commonly glucose. nih.govscispace.com This core structure is often further embellished with other sugars and acylated with phenolic acids like caffeic acid, ferulic acid, or sinapic acid. scispace.com This structural diversity gives rise to a vast array of PPGs with a wide spectrum of biological activities. researchgate.net In natural product chemistry, PPGs are of significant interest due to their potential therapeutic properties, which include antioxidant, anti-inflammatory, antiviral, and neuroprotective effects. nih.govresearchgate.net
Historical Context and Initial Research Significance of this compound Discovery
This compound was first isolated and identified from the roots of the African medicinal plant Markhamia lutea (Benth.) K. Schum. journalejmp.comglycoscience.ruscispace.com The discovery was the result of a phytochemical investigation aimed at identifying the bioactive constituents of this traditionally used plant. ekb.egscispace.com Researchers isolated three new phenylpropanoid glycosides, which they named Luteoside A, Luteoside B, and this compound, along with the known compounds verbascoside (B1683046) and isoverbascoside. journalejmp.comglycoscience.ruscispace.com
The initial research was particularly significant because it linked these newly identified compounds, including this compound, to potent in vitro antiviral activity, specifically against the respiratory syncytial virus (RSV). ekb.egglycoscience.ruscispace.com The structures of these novel compounds were elucidated using a combination of chemical and spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. phcogrev.comglycoscience.ru This discovery highlighted the potential of Markhamia lutea as a source of new drug leads and underscored the importance of phenylpropanoid glycosides as a class of compounds with significant antiviral properties. phcogrev.comekb.eg More recent in silico studies have also explored the potential of this compound as an inhibitor of the SARS-CoV-2 main protease. mdpi.comnih.govresearchgate.net
**Table 2: Related Phenylpropanoid Glycosides from *Markhamia lutea***
| Compound Name | Molecular Formula | Note | Source |
|---|---|---|---|
| Luteoside A | C34H44O19 | Discovered alongside this compound | scispace.comknapsackfamily.com |
| Luteoside B | C34H44O19 | Discovered alongside this compound | scispace.comnih.gov |
| Verbascoside | C29H36O15 | Known compound also found in M. lutea | ekb.egscispace.com |
| Isoverbascoside | C29H36O15 | Isomer of Verbascoside also found in M. lutea | ekb.egscispace.com |
Structure
2D Structure
Properties
Molecular Formula |
C35H46O19 |
|---|---|
Molecular Weight |
770.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-[(2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O19/c1-16-25(41)27(43)28(44)32(51-16)53-29-26(42)23(13-49-24(40)8-5-17-4-7-20(38)22(12-17)47-2)52-33(48-10-9-18-3-6-19(37)21(39)11-18)30(29)54-34-31(45)35(46,14-36)15-50-34/h3-8,11-12,16,23,25-34,36-39,41-46H,9-10,13-15H2,1-2H3/b8-5+/t16-,23+,25-,26+,27+,28+,29-,30+,31+,32-,33+,34-,35+/m0/s1 |
InChI Key |
SSINDPAYUSUNDH-DAESBZSGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@H]([C@](CO3)(CO)O)O)OCCC4=CC(=C(C=C4)O)O)COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(CO3)(CO)O)O)OCCC4=CC(=C(C=C4)O)O)COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)O)O |
Synonyms |
1-O-(3,4-dihydroxyphenyl)-ethyl apiofuranosyl-1-2-rhamnopyranosyl(1-3)-6-O-feruloylglucopyranoside luteoside C |
Origin of Product |
United States |
Natural Occurrence, Distribution, and Isolation Methodologies
Botanical Sources and Distribution of Luteoside C
This compound is a phenylpropanoid glycoside, a class of secondary metabolites found in various plant species. Research has identified its presence in specific botanical sources, where it often exists alongside structurally similar compounds.
This compound has also been isolated from Barleria prionitis, a plant from the Acanthaceae family. innovareacademics.in This shrub is found in parts of Africa and Southern Asia and is recognized in traditional medicine systems like Ayurveda. journalaprj.comresearchgate.net The identification of this compound in B. prionitis indicates that the compound's natural occurrence is not limited to a single plant genus, broadening the scope of its botanical distribution. innovareacademics.in
In its natural botanical sources, this compound is typically found in association with other structurally related phenylpropanoid glycosides. In the roots of Markhamia lutea, this compound is isolated alongside Luteoside A, Luteoside B, verbascoside (B1683046), and isoverbascoside. journalejmp.comscispace.comprota4u.orgekb.eg Similarly, studies on Barleria prionitis have revealed the presence of Luteoside A and Luteoside B, as well as verbascoside, co-occurring with this compound. innovareacademics.inscialert.net This co-occurrence is a common characteristic of plant secondary metabolite production, where biosynthetic pathways generate a suite of analogous compounds.
Table 1: Botanical Sources and Co-occurring Phenylpropanoid Glycosides of this compound
| Botanical Source | Family | Plant Part | Co-occurring Analogs |
| Markhamia lutea | Bignoniaceae | Roots | Luteoside A, Luteoside B, Verbascoside, Isoverbascoside journalejmp.comscispace.comprota4u.orgekb.eg |
| Barleria prionitis | Acanthaceae | Not Specified | Luteoside A, Luteoside B, Verbascoside innovareacademics.inscialert.net |
Academic Isolation and Purification Approaches
The isolation of this compound from its natural sources for research purposes involves a multi-step process that begins with extraction from the plant material, followed by sophisticated separation and purification techniques.
The initial step in isolating this compound involves extracting the compound from the plant biomass. This is typically achieved through solvent extraction methods. aau.dk For phenylpropanoid glycosides, polar solvents are generally employed due to the hydrophilic nature of the glycoside moieties.
Commonly used techniques include:
Maceration or Soxhlet extraction: The dried and powdered plant material (e.g., roots of M. lutea) is treated with solvents like ethanol or methanol. ekb.eg
Pre-extraction: A pre-extraction step with a non-polar solvent, such as dichloromethane, may be used to remove lipids and other non-polar compounds that could interfere with subsequent separation steps. nih.gov
Solvent Partitioning: The initial crude extract is often subjected to liquid-liquid partitioning. For instance, an aqueous suspension of the extract can be partitioned against solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to achieve a preliminary fractionation of compounds based on their polarity. Phenylpropanoid glycosides typically concentrate in the more polar fractions.
Following extraction and preliminary fractionation, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of co-occurring compounds. nih.gov The separation relies on the differential interactions of the compounds with a stationary phase and a mobile phase. mdpi.com
Several chromatographic methods are employed in sequence to achieve high purity:
Column Chromatography (CC): The fractionated extract is often first subjected to column chromatography over stationary phases like silica gel or polyamide. nih.gov Elution is performed using a gradient of solvents, which separates compounds based on their polarity.
Size-Exclusion Chromatography: This technique, using media like Sephadex, can be used to separate compounds based on their molecular size, which is useful for removing low-molecular-weight components. nih.gov
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is the method of choice. nih.govresearchgate.net Reversed-phase columns (e.g., C18) are commonly used, with a mobile phase typically consisting of a mixture of water (often with a modifier like trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. nih.govscience.gov This technique offers high resolution, allowing for the separation of closely related isomers like verbascoside and isoverbascoside from the luteosides.
Countercurrent Chromatography (CCC): High-speed countercurrent chromatography (HSCCC) is another liquid-liquid partition chromatography technique that can be used for the separation of natural products without a solid support matrix, minimizing sample adsorption and degradation. nih.govresearchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization
Spectroscopic Techniques for Structural Determination
The precise structure of Luteoside C has been determined using a combination of powerful spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive understanding of the molecule's composition and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. acs.org It provides detailed information about the chemical environment of individual atoms.
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the basic carbon-hydrogen framework of a molecule. acs.orgresearchgate.net
The ¹H NMR spectrum of a related compound, luteolin (B72000), shows distinct signals for its aromatic and other protons. hmdb.ca For glycosylated flavonoids like this compound, the ¹H NMR spectrum would reveal signals for the aglycone (the non-sugar portion) and the sugar moiety.
The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. chemicalbook.comhmdb.cahmdb.caoregonstate.edu For a similar compound, luteolin-7-O-glucoside, the ¹³C NMR spectrum in DMSO-d6 showed characteristic signals for a ketone carbonyl (δ 181.8), olefinic carbons (δ 164.3 and 103.0), and hydroxyl-bearing carbons (δ 162.8, 161.0, 149.8, and 145.7). researchgate.net The chemical shifts of the sugar carbons (δ 99.7, 77.0, 76.3, 73.0, 69.4, and 60.5) are also indicative of the glucoside unit. researchgate.net In general, the chemical shift values are influenced by the electronegativity of neighboring atoms and other structural features. libretexts.org
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aglycone Moiety | ||
| C-2' | 7.0-7.2 | ~115 |
| C-5' | 6.8-7.0 | ~118 |
| C-6' | 7.3-7.5 | ~122 |
| Sugar Moiety | ||
| C-1'' | 4.5-5.5 | ~100-105 |
| C-2'' | 3.2-3.8 | ~73-78 |
| C-3'' | 3.2-3.8 | ~75-80 |
| C-4'' | 3.2-3.8 | ~68-72 |
| C-5'' | 3.2-3.8 | ~76-81 |
| C-6'' | 3.5-4.0 | ~60-65 |
Note: This table is illustrative and based on typical chemical shift ranges for similar compounds. Actual values for this compound would need to be experimentally determined.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. wikipedia.orgugm.ac.id Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. github.io
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a spin system. github.io
HSQC spectra correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons. wikipedia.org
HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the entire molecular structure, including the connection points of different fragments and the position of the glycosidic linkage. github.iodatapdf.com
Analysis of 2D NMR data was essential in determining the structures of related compounds, luteoside B and this compound. datapdf.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. njucm.edu.cn
For flavonoid glycosides, a common fragmentation pattern involves the loss of the sugar moiety, leaving the aglycone intact for further fragmentation. nih.gov The mass spectrum of the parent compound, luteolin, in negative ion mode shows characteristic fragment ions. mdpi.com The most intense fragments often result from a retro-Diels-Alder (RDA) cleavage of the C-ring, yielding ions such as ¹,³A⁻ and ¹,³B⁻. mdpi.com In the case of luteolin, the ¹,³A⁻ fragment at m/z 151 is the main fragment ion. mdpi.com
For glycosides, the initial fragmentation often involves the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar residue (e.g., 162 Da for a hexose). nih.gov The subsequent fragmentation of the resulting aglycone can then be analyzed to confirm its structure. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) can be used to further fragment specific ions, providing more detailed structural information, which is particularly useful for complex molecules like di-C-glycosides. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes. libretexts.orgwikipedia.orgnih.govlibretexts.org
Infrared (IR) Spectroscopy: An IR spectrum shows absorption bands that are characteristic of specific functional groups. libretexts.orgvscht.cz For a compound like this compound, one would expect to see characteristic absorption bands for:
Hydroxyl (-OH) groups, typically appearing as a broad band in the region of 3200-3600 cm⁻¹.
Carbonyl (C=O) groups of the flavone (B191248) structure, usually absorbing strongly around 1650-1700 cm⁻¹. wikipedia.org
Aromatic C=C bond stretching, which gives rise to bands in the 1450-1600 cm⁻¹ region. vscht.cz
C-O bond stretching from the ether linkages and hydroxyl groups, appearing in the 1000-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.orgmdpi.com For flavonoids like luteolin, the Raman spectrum shows strong bands in the 1500–1660 cm⁻¹ region, which are characteristic of the flavone ring system. mdpi.com The C=O stretching vibration of luteolin is observed around 1658 cm⁻¹. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) can be used to enhance the Raman signal of molecules adsorbed on metal surfaces, providing more detailed information. mdpi.comutwente.nl
Stereochemical Considerations and Glycosidic Linkage Analysis
Determining the stereochemistry and the nature of the glycosidic linkage is a critical aspect of structural elucidation for glycosides. thoughtco.comwikipedia.orguzh.chlibretexts.org
The anomeric configuration (α or β) of the glycosidic bond significantly impacts the molecule's three-dimensional structure and biological activity. thoughtco.comwikipedia.org This is typically determined by the coupling constant (J-value) of the anomeric proton in the ¹H NMR spectrum. For a related compound, luteolin-7-O-glucoside, the coupling constant of the anomeric proton (J = 7.3 Hz) helped to establish the β-configuration of the O-glucoside unit. researchgate.net
The point of attachment of the sugar to the aglycone is determined through long-range correlations in the HMBC NMR spectrum. A correlation between the anomeric proton of the sugar and a carbon atom of the aglycone definitively establishes the glycosidic linkage position. researchgate.net Polysaccharides, large polymers of monosaccharides, are also joined by glycosidic linkages. libretexts.org
Biosynthetic Pathways and Metabolic Engineering Perspectives
General Phenylpropanoid Biosynthesis in Plants
The biosynthesis of Luteoside C originates from the general phenylpropanoid pathway, a fundamental metabolic route in plants responsible for the production of a vast array of secondary metabolites. researchgate.netresearchgate.net This pathway converts the aromatic amino acid L-phenylalanine, derived from the shikimate pathway, into a variety of phenolic compounds. researchgate.net These compounds, numbering over 8,000, are vital for plant growth, development, and adaptation to environmental stimuli. researchgate.netresearchgate.net
The initial and rate-limiting steps of the general phenylpropanoid pathway are catalyzed by three key enzymes: eco-vector.com
Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, marking the entry point into phenylpropanoid metabolism. researchgate.net
Cinnamate 4-hydroxylase (C4H): C4H then hydroxylates trans-cinnamic acid to produce p-coumaric acid. eco-vector.com
4-Coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. eco-vector.com
From p-coumaroyl-CoA, the pathway branches out to produce a diverse range of molecules, including flavonoids, lignins, stilbenes, and phenolic acids. uvic.camdpi.com These compounds fulfill critical roles in plants, such as providing structural support (lignin), pigmentation, UV protection, and defense against pathogens and herbivores. researchgate.netuvic.ca The intermediates and final products of this pathway have significant economic value and are involved in various plant-environment interactions. researchgate.netresearchgate.net
Specific Enzymatic Steps and Precursors Leading to this compound
This compound is a complex phenylpropanoid glycoside, and its biosynthesis involves the convergence of several metabolic branches. researchgate.netjournalejmp.com The structure of this compound is 1-O-(3,4-dihydroxyphenyl)ethyl β-D-apiofuranosyl(1→2)-α-L-rhamnopyranosyl(1→3)-6-O-feruloyl-β-D-glucopyranoside. researchgate.net This intricate structure points to a multi-step enzymatic assembly process involving specific precursors.
The biosynthesis of this compound likely proceeds through the following key stages:
Formation of the Phenylpropanoid Moiety: The feruloyl group is derived from the general phenylpropanoid pathway. Following the formation of p-coumaroyl-CoA, a series of hydroxylation and methylation reactions, catalyzed by enzymes such as p-coumaroyl shikimate 3'-hydroxylase (C3'H) and caffeoyl-CoA O-methyltransferase (CCoAOMT), lead to the synthesis of feruloyl-CoA. mdpi.com
Formation of the Phenylethanoid Moiety: The 3,4-dihydroxyphenylethyl group is also derived from the phenylpropanoid pathway, likely through the reduction of the corresponding phenylpropanoid acid.
Synthesis of Sugar Precursors: The sugar moieties—apiose, rhamnose, and glucose—are synthesized through nucleotide sugar pathways. nih.govyoutube.com For instance, UDP-apiose is formed from UDP-glucuronic acid.
Glycosylation Steps: A series of glycosyltransferases (UGTs) are responsible for sequentially attaching the sugar units to the aglycone and to each other. researchgate.net The specific order of these glycosylation events is crucial for the final structure of this compound. For example, a β-D-apiofuranosyltransferase would attach the apiose unit, and an α-L-rhamnopyranosyltransferase would add the rhamnose.
Acylation Step: Finally, a feruloyltransferase, likely a member of the BAHD acyltransferase family, catalyzes the transfer of the feruloyl group from feruloyl-CoA to the glucose moiety of the glycoside chain.
This compound has been isolated from Markhamia lutea, alongside similar phenylpropanoid glycosides like verbascoside (B1683046), isoverbascoside, luteoside A, and luteoside B. researchgate.netacs.org The co-occurrence of these compounds suggests they share common biosynthetic precursors and enzymatic machinery. journalejmp.com
Genetic Regulation of this compound Biosynthesis
The biosynthesis of phenylpropanoids, including this compound, is tightly regulated at the genetic level to respond to developmental cues and environmental stresses. researchgate.neteco-vector.com This regulation primarily occurs at the transcriptional level, where the expression of biosynthetic genes is controlled by various transcription factors. frontiersin.org
Key aspects of the genetic regulation include:
Coordinated Gene Expression: Genes encoding the enzymes of the phenylpropanoid pathway are often organized into clusters and are co-expressed. nih.gov This ensures the efficient channeling of intermediates through the pathway.
Transcription Factor Networks: Master regulatory transcription factors, such as those from the MYB, bHLH, and WRKY families, play a crucial role in controlling the expression of phenylpropanoid biosynthetic genes. frontiersin.org These transcription factors can act as activators or repressors and often form complexes to fine-tune gene expression.
Hormonal and Environmental Signals: Plant hormones like auxins, cytokinins, and jasmonates, as well as environmental stimuli such as UV light, pathogen attack, and nutrient availability, can modulate the expression of these transcription factors and, consequently, the entire biosynthetic pathway. uvic.cafrontiersin.org For example, the accumulation of phenylpropanoids is a common defense response in plants against pathogens. researchgate.net
Chromatin Remodeling: Epigenetic mechanisms, including histone modifications and chromatin remodeling, also play a role in regulating the accessibility of biosynthetic genes to the transcriptional machinery. frontiersin.org
While the specific genetic regulation of this compound biosynthesis has not been fully elucidated, the general principles of phenylpropanoid regulation provide a framework for understanding how its production is controlled in plants like Markhamia lutea. Identifying the specific transcription factors and regulatory elements that govern the expression of the genes involved in this compound formation is a key area for future research.
Potential for Metabolic Engineering for Enhanced Production
The complex structure of this compound makes its chemical synthesis challenging and expensive. rsc.org Therefore, metabolic engineering of microbial or plant systems offers a promising alternative for its sustainable and enhanced production. rsc.orgnih.gov
Several strategies can be employed for the metabolic engineering of this compound biosynthesis:
Heterologous Expression in Microorganisms: The entire biosynthetic pathway of this compound could be reconstructed in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. mdpi.com This involves identifying and cloning all the necessary genes from the source plant and expressing them in the host organism. This approach allows for production in controlled fermenters, independent of plant cultivation. mdpi.com
Enhancing Precursor Supply: A major bottleneck in the production of complex natural products is often the limited availability of precursors. mdpi.com Metabolic engineering can be used to increase the intracellular pools of L-phenylalanine, feruloyl-CoA, and the required nucleotide sugars. mdpi.com This can be achieved by overexpressing key enzymes in the precursor pathways or by knocking out competing pathways. nih.gov
Enzyme Engineering: The catalytic efficiency and substrate specificity of the biosynthetic enzymes can be improved through protein engineering. This could involve directed evolution or site-directed mutagenesis to create more active or specific enzymes, leading to higher product yields.
Optimization of Gene Expression: The expression levels of the biosynthetic genes can be fine-tuned to balance the metabolic flux and avoid the accumulation of toxic intermediates. mdpi.com This can be achieved by using promoters of different strengths or by employing dynamic regulatory systems.
Plant Cell and Tissue Culture: As an alternative to microbial systems, plant cell or tissue cultures of Markhamia lutea could be used for this compound production. The productivity of these cultures could be enhanced by optimizing culture conditions, feeding precursors, or by genetically modifying the cells to overexpress key biosynthetic genes or transcription factors. frontiersin.org
The successful metabolic engineering of this compound production will require a deep understanding of its biosynthetic pathway and its regulation. Further research to identify and characterize all the involved genes and enzymes is essential to pave the way for the development of efficient and sustainable production platforms for this valuable compound.
Biological Activities and Mechanistic Investigations Pre Clinical Focus
Antiviral Activity Research
Currently, there is a notable absence of direct in vitro studies specifically investigating the efficacy of Luteoside C against Respiratory Syncytial Virus (RSV). However, research on structurally related flavonoids provides a basis for inferring its potential antiviral activity. This compound is a glycoside of luteolin (B72000). Studies on luteolin have indicated its potential to inhibit the replication of several viruses, including RSV, by modulating various cellular pathways and improving the body's nonspecific immunity and antioxidant capacity bohrium.com.
Furthermore, an ethanol extract of Lophatherum gracile, where the flavonoid isoorientin (an isomer of this compound) was identified as a major component, demonstrated effective inhibition of RSV infection in a dose-dependent manner in HEp-2 cell lines nih.gov. The extract showed IC50 values of 20 μg/mL against the RSV Long strain and 25 μg/mL against the RSV A2 strain nih.gov. While this points to the potential of isoorientin and, by extension, this compound, as anti-RSV agents, it is crucial to emphasize that these findings are not from direct studies on isolated this compound. Further in vitro research using purified this compound is necessary to definitively determine its efficacy and mechanism of action against RSV.
In silico studies have identified this compound as a promising candidate for inhibiting the main protease (Mpro or 3CLpro) of SARS-CoV-2, an essential enzyme for viral replication mdpi.com. These computational investigations provide a detailed theoretical framework for the potential antiviral activity of this compound against this significant human pathogen.
Molecular docking simulations have been employed to predict the binding affinity and interaction patterns of this compound with the active site of SARS-CoV-2 Mpro. In a multi-step in silico study, this compound was identified as a promising inhibitor from a library of 310 naturally occurring antiviral compounds plos.org. The docking studies revealed that this compound exhibits a strong binding affinity for the Mpro active site.
| Compound | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|
| This compound | -8.5 to -9.5 | His41, Cys145, Met165, Glu166, Gln189 |
The predicted binding energy of this compound is comparable to or even better than some known Mpro inhibitors, suggesting its potential as a potent inhibitor. The interactions primarily involve hydrogen bonds and hydrophobic interactions with key catalytic residues (His41 and Cys145) and other important amino acids within the Mpro active site, which are crucial for its enzymatic function.
To further validate the stability of the this compound-Mpro complex predicted by molecular docking, molecular dynamics (MD) simulations have been performed. These simulations provide insights into the dynamic behavior of the complex over time in a simulated physiological environment. The results of MD simulations have shown that the this compound-Mpro complex remains stable throughout the simulation period.
Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). The RMSD of the complex remained low and stable, indicating that this compound binds tightly within the active site of Mpro without significant conformational changes. The RMSF analysis revealed that the amino acid residues in the active site that interact with this compound exhibit minimal fluctuations, further confirming the stability of the binding.
| Parameter | Observation | Implication |
|---|---|---|
| RMSD | Stable trajectory with low deviation | Stable binding of this compound in the active site |
| RMSF | Low fluctuations in active site residues | Strong and stable interactions with key residues |
In the initial stages of in silico screening, this compound was identified based on its structural similarity to a co-crystallized ligand of Mpro (PRD_002214) plos.org. This was achieved through molecular structure similarity and fingerprint studies. Molecular fingerprints are representations of the chemical structure of a molecule, and their comparison allows for the quantification of structural similarity. The high similarity score of this compound to a known Mpro binder suggested its potential to interact with the same target. This approach is a crucial first step in virtual screening campaigns to identify novel inhibitor candidates from large compound libraries.
Based on the available pre-clinical research, the proposed antiviral mechanisms of this compound are primarily centered on the inhibition of key viral enzymes and interference with viral entry and replication processes.
For SARS-CoV-2, the mechanism of action is proposed to be the direct inhibition of the main protease (Mpro) plos.org. By binding to the catalytic dyad (His41 and Cys145) and other critical residues in the active site, this compound is predicted to block the proteolytic activity of Mpro. This, in turn, would prevent the processing of viral polyproteins into functional proteins, thereby halting viral replication.
In the context of Respiratory Syncytial Virus (RSV), while direct evidence for this compound is lacking, the antiviral mechanisms of related flavonoids against enveloped viruses like RSV can offer potential insights. Flavonoids have been reported to exert antiviral effects through various mechanisms, including:
Inhibition of viral attachment and entry: Some flavonoids can interact with viral glycoproteins or host cell receptors, preventing the initial steps of infection.
Inhibition of viral enzymes: Similar to its action on Mpro, this compound could potentially inhibit key RSV enzymes, such as the viral RNA-dependent RNA polymerase.
Modulation of host cell signaling pathways: Flavonoids are known to modulate various signaling pathways, some of which are exploited by viruses for their replication. By interfering with these pathways, this compound could create an unfavorable environment for viral propagation.
It is important to reiterate that for RSV, these are proposed mechanisms based on the broader class of flavonoids, and specific experimental validation for this compound is required.
Computational Investigations for SARS-CoV-2 Main Protease (Mpro) Inhibition.
Antioxidant Activity Studies
This compound has demonstrated notable antioxidant properties through its ability to scavenge free radicals. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common and straightforward spectrophotometric method. mdpi.comnih.gov This assay measures the ability of a compound to act as a hydrogen or electron donor to neutralize the stable DPPH free radical. nih.govnih.gov The reduction of the DPPH radical by an antioxidant leads to a color change from violet to yellow, which can be quantified by measuring the decrease in absorbance at a specific wavelength, typically around 517 nm. mdpi.comnih.gov
Studies have shown that this compound exhibits significant free radical scavenging activity. For instance, one study reported that this compound demonstrated a 91.8% free radical scavenging activity, indicating its potential as a potent antioxidant. researchgate.net The antioxidant activity of flavonoids like this compound is often attributed to their chemical structure, which enables them to donate hydrogen atoms and stabilize free radicals. researchgate.netmdpi.com
Table 1: Antioxidant Activity of this compound
| Assay | Activity | Reference |
|---|---|---|
| DPPH Free Radical Scavenging | 91.8% | researchgate.net |
Anti-inflammatory Effects and Related Enzymatic Modulation
This compound has been investigated for its anti-inflammatory properties, with research focusing on its ability to inhibit key inflammatory enzymes and modulate inflammatory signaling pathways.
Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govnih.gov Inhibition of LOX is a key target for the development of anti-inflammatory agents. nih.gov Studies have shown that flavonoids, in general, can be effective inhibitors of lipoxygenases. nih.govmdpi.com The inhibitory potency of flavonoids against LOX is influenced by their molecular structure. nih.gov
While direct studies on this compound's LOX inhibitory activity are not extensively detailed in the provided search results, the anti-inflammatory effects of related flavonoids like luteolin suggest that their glycosides may also possess such properties. mdpi.com For example, luteolin has been identified as a potent inhibitor of mammalian 15-lipoxygenase-1. nih.gov The inhibitory activity of flavonoids against LOX is often assessed through in vitro enzyme assays that measure the reduction in the formation of LOX products. nih.govmdpi.com
The anti-inflammatory effects of flavonoids are often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.commdpi.comnih.gov These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comecancer.org
Studies on luteolin and its glycosides have demonstrated their ability to inhibit the activation of NF-κB and AP-1, two critical transcription factors in the inflammatory process. nih.gov This inhibition, in turn, suppresses the production of inflammatory mediators. nih.gov For instance, luteolin has been shown to attenuate the activation of both NF-κB and AP-1, while luteolin-7-O-glucoside primarily impeded NF-κB activation. nih.gov Both compounds were found to inhibit Akt phosphorylation, a key step in the PI3K-Akt signaling pathway which is upstream of NF-κB. mdpi.comnih.gov The modulation of these pathways ultimately leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators. nih.govmdpi.com
Antimicrobial and Antiparasitic Activities
Research has indicated that flavonoids, including luteolin glycosides, possess antibacterial properties against a range of bacteria. A study on a related compound, luteolin 4′-neohesperidoside (L4N), demonstrated its efficacy against several antibiotic-resistant pathogens. nih.gov The antibacterial activity is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. nih.gov
In this study, L4N exhibited significant activity against Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli serogroup O111, with MIC values of 53.33 µg/mL and 26.66 µg/mL, respectively. It also showed activity against the Gram-positive bacterium methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 106.66 µg/mL. nih.gov
Table 2: Antibacterial Activity of Luteolin 4′-neohesperidoside (L4N)
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli O111 | Gram-negative | 26.66 | nih.gov |
| Klebsiella pneumoniae | Gram-negative | 53.33 | nih.gov |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 106.66 | nih.gov |
| Bacillus cereus | Gram-positive | 213.33 | nih.gov |
The antifungal potential of various natural compounds, including flavonoids and their glycosides, has been a subject of scientific interest. nih.govnih.gov Antifungal activity is often assessed by determining the ability of a compound to inhibit the growth of various fungal strains. mdpi.com While specific studies focusing solely on the antifungal properties of this compound were not prevalent in the search results, the broader class of flavonoids has shown promise in this area. These compounds can exhibit activity against pathogenic fungi such as Aspergillus niger, Penicillium italicum, Candida albicans, and Saccharomyces cerevisiae. mdpi.com The evaluation of antifungal activity typically involves in vitro assays to measure growth inhibition against these fungal strains. frontiersin.org
Antiprotozoal and Antiparasitic Effects
This compound, also known as Cynaroside, has been investigated for its potential to combat various protozoan and parasitic infections. Research has particularly focused on its effects against Leishmania, the causative agent of leishmaniasis.
In vitro studies have demonstrated that this compound exhibits antileishmanial activity against Leishmania donovani in a time- and dose-dependent manner, with a reported 50% inhibitory concentration (IC50) value of 49.49 ± 3.515 µM nih.gov. The mechanism of this activity is believed to involve the inhibition of the parasite's UDP-galactopyranose mutase and the induction of reactive oxygen species (ROS) nih.gov. Furthermore, when used in combination with the standard antileishmanial drug miltefosine, this compound showed a significant inhibitory effect on the parasite at a concentration of only 20 µM nih.gov. It also demonstrated the ability to inhibit the intra-macrophagic form of the parasite, particularly at low doses when combined with miltefosine nih.gov.
However, the in vivo efficacy of this compound against Leishmania donovani has been questioned in some studies. One study involving BALB/c mice infected with the L. donovani HU3 strain reported that Luteolin-7-O-glucoside, administered intraperitoneally at a dose of 30 mg/kg for 5 days, was found to be completely inactive nih.gov.
Regarding other parasites, while direct experimental evidence on the activity of this compound against Trypanosoma is limited, the broader class of flavonoids, including the aglycone luteolin, has shown activity against this parasite genus nih.gov.
In the context of malaria, caused by the Plasmodium parasite, research has primarily focused on the aglycone form, luteolin, which has demonstrated antiplasmodial activity against Plasmodium falciparum nih.gov. Computational studies have suggested that Luteolin-7-O-glucoside could act as a potential inhibitor of Plasmepsin II, a key enzyme in the malaria parasite's life cycle researchgate.netnih.gov. Molecular docking studies have indicated strong binding affinities of Luteolin-7-O-glucoside and its derivatives with Plasmepsin II, suggesting they could be promising candidates for the development of new antimalarial drugs researchgate.netnih.gov.
Table 1: Investigated Antiprotozoal and Antiparasitic Effects of this compound
| Parasite | Model/Assay | Key Findings | Reference |
| Leishmania donovani | In vitro | Exhibited time- and dose-dependent inhibition with an IC50 of 49.49 ± 3.515 µM. Inhibits UDP-galactopyranose mutase and induces ROS. | nih.gov |
| Leishmania donovani | In vitro (combination) | Significantly inhibited parasite growth at 20 µM when combined with miltefosine. | nih.gov |
| Leishmania donovani | In vivo (mouse model) | Found to be inactive at a dose of 30 mg/kg for 5 days. | nih.gov |
| Plasmodium falciparum | In silico (molecular docking) | Showed strong binding affinity to Plasmepsin II, a potential malaria drug target. | researchgate.netnih.gov |
Other Investigated Biological Activities (e.g., Neuroprotective, Hepatoprotective, Immunomodulatory, Tyrosinase Inhibition)
Beyond its antiparasitic properties, this compound has been the subject of research for a variety of other biological activities, including neuroprotective, hepatoprotective, immunomodulatory, and tyrosinase inhibitory effects.
Neuroprotective Effects: this compound has demonstrated significant neuroprotective potential in several pre-clinical models. Studies using SH-SY5Y neuroblastoma cells have shown that it can protect against 6-hydroxydopamine (6-OHDA)-induced neuronal damage, a model often used to study Parkinson's disease nih.gov. Its neuroprotective mechanisms are attributed to its antioxidant and anti-inflammatory activities nih.gov. In these cell models, this compound was found to prevent mitochondrial membrane depolarization, decrease caspase-3 activity, and inhibit nuclear condensation and fragmentation nih.gov. Furthermore, in a mouse model of Parkinson's disease, Luteolin-7-O-glucoside was shown to protect dopaminergic neurons by activating the estrogen-receptor-mediated signaling pathway.
Hepatoprotective Effects: The protective effects of this compound on the liver have been documented in studies using animal models of liver injury. In mice with galactosamine/lipopolysaccharide (GalN/LPS)-induced hepatitis, both luteolin and Luteolin-7-O-glucoside demonstrated hepatoprotective effects by reducing inflammatory cell infiltration, apoptosis, and necrosis researchgate.net. These effects were associated with the amelioration of serum TNF-α concentration and hepatic COX-2 expression researchgate.net. Another study on rats with carbon tetrachloride (CCl4)-induced liver injury found that Luteolin-7-glucoside pretreatment suppressed the elevation of liver enzymes (GPT and GOT), malondialdehyde (MDA), and 8-hydroxydeoxyguanosine (8-OHdG), while also inhibiting the reduction of glutathione (GSH) nih.gov. The hepatoprotective activity is likely due to its antioxidant properties and its ability to scavenge reactive oxygen species nih.gov.
Immunomodulatory Effects: this compound has been shown to possess immunomodulatory properties. Research has indicated that heat-treated Luteolin-7-O-β-glucoside can augment splenocyte proliferation and enhance the activities of natural killer (NK) cells, suggesting its potential use in immunotherapy nih.gov. Additionally, both the native and heat-treated forms exhibit antioxidant properties by inhibiting nitric oxide production and lysosomal enzyme activity in macrophages nih.gov. Luteolin-7-O-glucoside has also been shown to inhibit the IL-22/STAT3 pathway, which is involved in inflammatory skin conditions like psoriasis.
Tyrosinase Inhibition: this compound has been investigated for its ability to inhibit tyrosinase, a key enzyme in melanin synthesis. Studies on mushroom tyrosinase have shown that Luteolin-7-O-β-d-glucopyranoside exhibits inhibitory activity with IC50 values of 177.03 ± 0.77 μM for L-tyrosine and 399.08 ± 3.89 μM for L-DOPA as substrates sigmaaldrich.com. The aglycone, luteolin, showed stronger inhibition, suggesting that the glycosylation at the 7-O position may reduce the inhibitory potency sigmaaldrich.com.
Table 2: Summary of Other Investigated Biological Activities of this compound
| Biological Activity | Model/System | Key Findings | Reference |
| Neuroprotective | SH-SY5Y cells (6-OHDA-induced damage) | Protected against neuronal damage, prevented mitochondrial depolarization, decreased caspase-3 activity. | nih.gov |
| Mouse model of Parkinson's disease | Protected dopaminergic neurons via estrogen-receptor-mediated signaling. | ||
| Hepatoprotective | Mice (GalN/LPS-induced hepatitis) | Reduced inflammatory cell infiltration, apoptosis, and necrosis; ameliorated TNF-α and COX-2 expression. | researchgate.net |
| Rats (CCl4-induced liver injury) | Suppressed elevation of liver enzymes and oxidative stress markers; inhibited GSH reduction. | nih.gov | |
| Immunomodulatory | Mouse splenocytes and NK cells | Augmented splenocyte proliferation and NK cell activity (heat-treated form). | nih.gov |
| Macrophages | Inhibited nitric oxide production and lysosomal enzyme activity. | nih.gov | |
| Tyrosinase Inhibition | Mushroom tyrosinase | Exhibited inhibitory activity with IC50 values of 177.03 ± 0.77 μM (L-tyrosine) and 399.08 ± 3.89 μM (L-DOPA). | sigmaaldrich.com |
Cellular and Molecular Targets Research
Research into the cellular and molecular targets of this compound has revealed its interaction with various proteins and its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Protein Interaction Profiling (e.g., viral proteases)
In silico studies have been instrumental in identifying potential protein targets of this compound. Molecular docking simulations have predicted its interaction with several viral proteases, suggesting a potential antiviral role.
Dengue Virus (DENV) Protease: Virtual screening of compounds from traditional Chinese medicine databases identified Luteolin-7-O-glucoside as a potent inhibitor of the DENV NS2B/NS3 protease, a crucial enzyme for viral replication caymanchem.comnih.govmdpi.com. Molecular docking studies showed a binding energy of -7.440 kcal/mol, and it was observed to form hydrogen bond interactions with the catalytic triad of the protease caymanchem.comnih.gov. Another in silico study reported a predicted binding energy of -8.8 kcal/mol for Luteolin-7-O-glucoside with the DENV-2 NS2B-NS3 protease complex malariaworld.org.
SARS-CoV-2 Proteases: Luteolin-7-O-glucoside has also been investigated as a potential inhibitor of SARS-CoV-2 proteases. Molecular docking studies have shown its potential to inhibit the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro) foodb.cacaymanchem.com. One study reported a docking score of -15.2 kcal/mol against PLpro and -20 kcal/mol against the RNA-dependent RNA polymerase (RdRp) foodb.ca. Another computational study reported binding energies for Luteolin-7-glucoside with Mpro of -8.30 kcal/mol (with CDS) and -9.040 kcal/mol (with DT) caymanchem.com.
Other Protein Targets: In addition to viral proteases, molecular docking studies have suggested that Luteolin-7-O-glucoside can interact with other important proteins. It has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR) with the L858R mutation, which is implicated in non-small-cell lung cancer nih.gov. It has also been shown to bind to acetylcholinesterase (AChE) with a low amount of free binding energy (Glide score: -8.31), suggesting a potential role in modulating cholinergic neurotransmission medchemexpress.com.
Table 3: In Silico Protein Interaction Profiling of this compound
| Protein Target | Organism/Virus | Method | Key Findings | Reference |
| NS2B/NS3 Protease | Dengue Virus | Molecular Docking | Binding energy of -7.440 kcal/mol; interaction with catalytic triad. | caymanchem.comnih.gov |
| NS2B-NS3 Protease Complex | Dengue Virus 2 | Molecular Docking | Predicted binding energy of -8.8 kcal/mol. | malariaworld.org |
| Main Protease (Mpro/3CLpro) | SARS-CoV-2 | Molecular Docking | Binding energies of -8.30 kcal/mol (CDS) and -9.040 kcal/mol (DT). | caymanchem.com |
| Papain-like Protease (PLpro) | SARS-CoV-2 | Molecular Docking | Docking score of -15.2 kcal/mol. | foodb.ca |
| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Molecular Docking | Docking score of -20 kcal/mol. | foodb.ca |
| EGFR L858R Kinase | Human (Lung Cancer) | Molecular Docking & Simulation | Showed interaction with Met793, similar to a reference inhibitor. | nih.gov |
| Acetylcholinesterase (AChE) | Human | Molecular Docking | Low free binding energy (Glide score: -8.31). | medchemexpress.com |
Gene Expression Modulation Studies
This compound has been shown to modulate the expression of various genes, primarily through its influence on key signaling pathways involved in inflammation and oxidative stress.
NF-κB/AP-1/PI3K-Akt Signaling Pathways: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Luteolin-7-O-glucoside was found to inhibit inflammatory responses by impeding the activation of the transcription factor nuclear factor-kappa B (NF-κB) nih.govnih.govresearchgate.netwikipedia.org. This led to the downregulation of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.govnih.gov. Studies have shown that both luteolin and Luteolin-7-O-glucoside inhibit the phosphorylation of Akt, a key component of the PI3K-Akt signaling pathway nih.govresearchgate.netwikipedia.org.
Nrf2/MAPK Signaling Cascade: this compound has been demonstrated to strengthen the antioxidative potential of cells by modulating the nuclear factor erythroid 2-related factor 2 (Nrf2)/mitogen-activated protein kinase (MAPK) signaling cascade researchgate.net. It induces the expression of heme oxygenase-1 (HO-1), a phase II antioxidant enzyme, which is associated with the translocation of Nrf2 into the nucleus researchgate.net. The activation of HO-1 expression by Luteolin-7-O-glucoside is regulated by p38 and c-Jun NH2-terminal kinase (JNK), which are members of the MAPK family researchgate.net.
STAT3 Pathway: In human umbilical vein endothelial cells (HUVECs), Luteolin-7-O-glucoside has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway sigmaaldrich.com. This inhibition leads to an antiproliferative action and is associated with the transcriptional repression of several inflammatory cytokines and their receptors sigmaaldrich.com. Molecular modeling suggests that this compound may directly bind to the SH2 domain of STAT3, thereby blocking its activity sigmaaldrich.com.
Other Gene Expression Effects: In human oral cancer cells, Luteolin-7-O-glucoside has been found to reduce cell migration and invasion by decreasing the expression of matrix metalloproteinase-2 (MMP-2) nih.gov. This effect is mediated through the inhibition of the p38 MAPK pathway nih.gov. In breast cancer cells, luteolin, the aglycone of this compound, was found to differentially regulate the expression of 41 genes, many of which are implicated as oncogenes.
Table 4: Modulation of Gene Expression and Signaling Pathways by this compound
| Signaling Pathway/Gene | Cell/Model System | Effect of this compound | Key Downstream Effects | Reference |
| NF-κB/PI3K-Akt | RAW 264.7 macrophages | Inhibited NF-κB activation and Akt phosphorylation. | Decreased expression of iNOS and COX-2. | nih.govresearchgate.netwikipedia.org |
| Nrf2/MAPK | RAW 264.7 cells | Induced Nrf2 translocation and activated p38 and JNK. | Increased expression of HO-1. | researchgate.net |
| STAT3 | HUVEC | Inhibited STAT3 production and activity. | Repressed inflammatory cytokine and receptor gene expression. | sigmaaldrich.com |
| p38 MAPK/MMP-2 | Human oral cancer cells | Reduced p38 phosphorylation. | Decreased expression of MMP-2. | nih.gov |
Structure Activity Relationship Sar Studies of Luteoside C and Analogs
Correlation of Structural Features with Biological Potency
The biological activity of Luteoside C and related phenylethanoid glycosides is intricately linked to specific structural features. The presence and nature of the acyl groups, the configuration of the glycosidic linkages, and the substitution pattern on the aromatic rings all play significant roles in determining the potency and type of biological response.
General SAR studies on phenylethanoid glycosides indicate that the catechol moiety (the 3,4-dihydroxyphenyl group) is often important for activities like neuroprotection and cytotoxicity. ljmu.ac.uk The number and position of hydroxyl groups on the aromatic rings can significantly influence antioxidant and antiviral activities. For instance, the presence of a 3,4-dihydroxyphenyl group is often associated with potent activity, which is lost when these hydroxyl groups are methylated. d-nb.info
Comparative Analysis of this compound with Luteoside A, Luteoside B, and Verbascoside (B1683046) Derivatives
This compound is part of a group of structurally related phenylethanoid glycosides that also includes Luteoside A, Luteoside B, verbascoside, and isoverbascoside. These compounds, all isolated from Markhamia lutea, exhibit potent antiviral activity against the respiratory syncytial virus (RSV). researchgate.netresearchgate.net
The primary structural difference between these compounds lies in the nature of the acyl group and the arrangement of the sugar moieties. Verbascoside, a widely studied PhG, possesses a caffeoyl group. Luteoside A, B, and C are derivatives of verbascoside, featuring additional sugar units or different acyl groups. Specifically, Luteoside A and B contain a caffeoyl group, while this compound has a feruloyl group. scispace.com Luteoside B and Luteoside A have shown strong antileishmanial activity. ljmu.ac.uk
The antiviral activity of these compounds against RSV suggests that the core phenylethanoid structure is a key pharmacophore. researchgate.net While all five compounds (Luteoside A, B, C, verbascoside, and isoverbascoside) are potent, subtle differences in their sugar or acyl moieties likely influence their specific interactions with viral or cellular targets. researchgate.netresearchgate.net
In a broader context, comparisons with other verbascoside derivatives reveal important SAR trends. For example, the addition of an apiose sugar moiety at a specific position on the rhamnose of verbascoside was found to enhance antibacterial activity in one case. ljmu.ac.uk Conversely, adding a third glycoside (rhamnose) to forsythoside (B13851194) B appeared to diminish its activity against multi-drug-resistant S. aureus, highlighting the complex and sometimes unpredictable nature of glycosylation effects. ljmu.ac.uk
Influence of Glycosidic Moiety and Acyl Substituents on Activity
The glycosidic moiety and acyl substituents are major determinants of the biological activity of this compound and its analogs. The type and position of sugars, as well as the nature of the acyl group, can modulate the molecule's solubility, stability, and ability to interact with biological targets. nih.gov
Acyl Substituents: this compound is characterized by a feruloyl group, which is a derivative of a caffeoyl group with a methoxy (B1213986) substituent on the aromatic ring. scispace.com This seemingly small change from the caffeoyl group found in Luteoside A and B can have a significant impact on activity. scispace.comljmu.ac.uk The acyl group is known to be a critical component for the activity of many PhGs. For example, in some contexts, the o-dihydroxyl aromatic system within the acyl moiety is considered necessary for cytotoxic and cytostatic activities. scispace.com The replacement of a hydroxyl group with a methoxy group, as seen in the feruloyl moiety of this compound, can alter the electronic properties and hydrogen-bonding capacity of the molecule, thereby influencing its interaction with target proteins.
Advanced Analytical Methodologies in Luteoside C Research
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of flavonoids like Luteoside C. chromatographyonline.com This hybrid method combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. LC-MS is indispensable for detecting, separating, and quantifying flavonoids from various sources, including food and pharmaceutical preparations. chromatographyonline.com The coupling of MS with HPLC is a preferred method for flavonoid determination due to its high sensitivity and ability to handle complex matrices. chromatographyonline.com
Ultra-High Performance Liquid Chromatography (UHPLC-MS)
Ultra-High Performance Liquid Chromatography (UHPLC), a significant advancement over conventional HPLC, offers shorter analysis times and superior resolution, making it particularly effective for analyzing complex flavonoid mixtures. chromatographyonline.comnih.gov By utilizing columns with sub-2µm particles, UHPLC systems can separate a wide range of compounds, including this compound and its isomers, with high efficiency. For instance, a comprehensive UHPLC-MS/MS method developed for analyzing flavonoids in spinach demonstrated the ability to separate and quantify 39 distinct flavonoids within an 11.5-minute run time. frontiersin.org The enhanced peak capacity and sensitivity of UHPLC-MS are critical for rapidly profiling the chemical constituents of medicinal herbs and other natural products. nih.gov
Table 1: Example Parameters for UHPLC-MS Analysis of Flavonoids
| Parameter | Typical Value/Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., Agilent Poroshell 120 EC-C18, 1.9 µm) | Provides excellent separation for a wide range of flavonoid glycosides based on polarity. frontiersin.orgfrontiersin.org |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with additives (e.g., 0.1% Formic Acid or Ammonium Acetate) | Organic solvent and aqueous phase create a polarity gradient to elute compounds. Acid or salt improves ionization efficiency for MS detection. frontiersin.orgmdpi.com |
| Flow Rate | 0.2 - 0.5 mL/min | Optimal for small particle columns, ensuring high resolution and efficient separation. frontiersin.orgmdpi.com |
| Analysis Time | ~10 - 20 minutes | UHPLC significantly reduces run times compared to traditional HPLC, increasing throughput. nih.govfrontiersin.org |
| Detector | Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) | Provides mass-to-charge ratio data for confident identification and quantification. |
Tandem Mass Spectrometry (MS/MS or Q-TOF-MS) for Metabolite Profiling
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of metabolites. nih.gov This technique involves selecting a specific ion (a precursor ion, such as the molecular ion of this compound), fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. nih.gov The fragmentation pattern serves as a structural fingerprint, allowing for confident annotation of the compound.
High-resolution mass spectrometers, particularly Quadrupole Time-of-Flight (Q-TOF) instruments, are frequently used for this purpose. bruker.comresearchgate.net LC-Q-TOF-MS/MS provides highly accurate mass measurements for both the precursor and product ions, enabling the prediction of elemental formulas and the differentiation of isomers. researchgate.net This capability is crucial for metabolite profiling, where the goal is to identify and characterize all detectable metabolites in a sample. For example, UPLC-Q-TOF-MS/MS analysis has been successfully used to identify numerous ginsenosides (B1230088) in Panax quinquefolius, demonstrating its power in profiling complex natural product extracts. nih.gov In the context of this compound, this technique is essential for identifying its metabolites in biological fluids, which often involve conjugation with substances like glucuronic acid or sulfate (B86663). gsconlinepress.com
Chemical Derivatization Strategies for Enhanced Analysis
Chemical derivatization involves modifying the chemical structure of an analyte to improve its analytical properties. For flavonoids like this compound, derivatization is often employed to enhance volatility for gas chromatography (GC) analysis or to improve detection for liquid chromatography. nih.gov
One common strategy is silylation , where polar hydroxyl groups on the flavonoid are replaced with trimethylsilyl (B98337) (TMS) groups. nih.gov This process, often using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), makes the highly polar and non-volatile flavonoids amenable to GC-MS analysis, which can offer high separation efficiency. nih.gov
Another approach involves using complexing agents that react with flavonoids to produce a colored or fluorescent product, enhancing UV-Vis or fluorescence detection. A widely used reagent is aluminum chloride (AlCl₃), which forms a stable complex with certain flavonoids, causing a bathochromic shift (a shift to a longer wavelength) in the UV-Vis spectrum. mdpi.comnih.gov This shift to a new absorbance maximum, typically around 400 nm, is a characteristic feature that aids in the specific detection of flavonoids in methods like High-Performance Thin-Layer Chromatography (HPTLC). mdpi.comresearchgate.net
Table 2: Summary of Derivatization Strategies for Flavonoid Analysis
| Strategy | Reagent Example | Analytical Technique | Purpose | Outcome |
| Silylation | MTBSTFA | GC-MS | Increase volatility and thermal stability. nih.gov | Enables analysis of non-volatile flavonoids by GC. nih.gov |
| Complexation | Aluminum Chloride (AlCl₃) | HPTLC, UV-Vis Spectroscopy | Enhance detection and specificity. mdpi.com | Causes a bathochromic shift, creating a new absorbance maximum for easier detection. mdpi.comnih.gov |
Qualitative and Quantitative Analysis in Biological Matrices (in vitro and in vivo)
Analyzing this compound and its metabolites in biological matrices such as plasma, urine, or cell culture media presents a significant challenge due to the complexity of these samples. mdpi.com LC-MS/MS is the method of choice for this purpose, offering the required sensitivity and selectivity to detect and quantify low concentrations of the target analytes amidst a high background of endogenous substances. mdpi.comnih.gov
Qualitative analysis aims to identify this compound and its metabolites, such as glucuronide and sulfate conjugates, which are common metabolic products of flavonoids in vivo. gsconlinepress.com This is typically achieved using high-resolution MS/MS to confirm the structure based on accurate mass and fragmentation patterns. researchgate.net
Quantitative analysis focuses on measuring the precise concentration of these compounds. This is accomplished using a targeted approach, often with a triple-quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. mdpi.com This technique involves monitoring a specific precursor-to-product ion transition for each analyte, providing exceptional selectivity and sensitivity. frontiersin.orgresearchgate.net Method validation is crucial to ensure accuracy and reliability, assessing parameters like linearity, limits of detection (LOD), limits of quantification (LOQ), and recovery. researchgate.netchrom-china.com Sample preparation, such as solid-phase extraction (SPE), is often necessary to remove interfering substances and concentrate the analytes before analysis. researchgate.net
Phytofingerprinting and Metabolomics Approaches
Phytofingerprinting refers to the generation of a characteristic chemical profile, or "fingerprint," of a plant extract. This approach provides a comprehensive overview of the chemical constituents rather than focusing on a single compound. researchgate.net Techniques like UHPLC-Q-TOF-MS are ideal for phytofingerprinting, as they can rapidly separate and identify dozens or even hundreds of compounds in a single analysis, creating a detailed snapshot of the plant's metabolome. nih.gov this compound would be one of many peaks identified in the fingerprint of a plant that produces it.
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. frontlinegenomics.commetabolon.com It can be divided into two main strategies:
Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to get a broad overview of the metabolic state. It is often used for discovery purposes, such as identifying biomarkers that differ between two groups (e.g., healthy vs. diseased). asianjab.com
Targeted Metabolomics: This strategy focuses on measuring a predefined set of specific metabolites with high accuracy and precision. mdpi.comasianjab.com A targeted assay could be developed to quantify this compound and other related flavonoids to study their specific roles or pathways.
Both phytofingerprinting and metabolomics provide a holistic view of the chemical complexity of a sample, placing the role and presence of this compound within the broader context of the entire metabolic system. researchgate.netmetabolon.com
Future Research Directions and Translational Perspectives for Luteoside C
The exploration of natural compounds for therapeutic applications continues to be a significant area of scientific inquiry. Luteoside C, a phenylpropanoid glycoside, has emerged as a compound of interest, with initial computational studies pointing towards its potential bioactivity. However, to translate these preliminary findings into tangible clinical applications, a structured and rigorous research path is essential. This article outlines the critical future research directions required to fully characterize this compound and explore its therapeutic potential, adhering to a framework that progresses from foundational validation to advanced analytical and systems-level understanding.
Q & A
Q. How can synergistic effects between this compound and conventional therapeutics be systematically evaluated?
- Answer : Isobologram analysis or Chou-Talalay’s combination index quantifies synergy in cancer or antimicrobial models. Transcriptomics (RNA-seq) identifies co-regulated pathways. Dose matrices (e.g., 5×5 concentrations) map interaction landscapes, prioritizing combinations with CI < 0.7 .
Methodological Frameworks
- Data Contradiction Analysis : Apply triangulation (multiple assays/models) and sensitivity analysis to isolate confounding factors .
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Statistical Validation : Report effect sizes with 95% confidence intervals; use mixed-effects models for hierarchical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
